molecular formula C20H29ClN2O2 B1212276 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole CAS No. 69982-17-8

4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole

Cat. No.: B1212276
CAS No.: 69982-17-8
M. Wt: 364.9 g/mol
InChI Key: ABAXWMATQNAOLI-UHFFFAOYSA-N
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Description

4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C20H29ClN2O2 and its molecular weight is 364.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

69982-17-8

Molecular Formula

C20H29ClN2O2

Molecular Weight

364.9 g/mol

IUPAC Name

4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole

InChI

InChI=1S/C20H29ClN2O2/c1-4-18-16(19(5-2)23-22-18)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14H,4-10,13H2,1-3H3,(H,22,23)

InChI Key

ABAXWMATQNAOLI-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NN1)CC)CCCCCCOC2=C(C=C(C=C2)OC)Cl

Canonical SMILES

CCC1=C(C(=NN1)CC)CCCCCCOC2=C(C=C(C=C2)OC)Cl

Key on ui other cas no.

69982-46-3

Related CAS

69982-18-9 (monomesylate)
69982-46-3 (mono-HCl)
69982-47-4 (mono-HBr)
69982-48-5 (monononanoate)

Synonyms

4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-1H-pyrazole methane sulfonate
Win 41258-3
Win 41258-3, monohydrobromide
Win 41258-3, monohydrochloride
Win 41258-3, monomesylate
Win 41258-3, monononanoate
Win-41258-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrazine hydrate (15.7 ml, 0.32 m) was added over a 20 min. period to a slurry of 100 g (0.272 m) of 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione in 300 ml of methanol. The internal temperature rose to a maximum of 50° C. during the addition. The reaction mixture was heated at reflux for one hour, and the solvent was then removed in vacuo. The residue was dissolved in 300 ml of methylene dichloride and the resulting solution was washed with three 100 ml portions of water. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated to leave 100 g of 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole as a colorless oil.
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 18.5 g (0.05 m) of 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione and 5 ml of 100% hydrazine hydrate in 100 ml of absolute ethanol was heated at reflux for five hours. The reaction mixture was concentrated in vacuo, the residue dissolved in 50 ml of ethanol, and the solution made acid with hydrochloric acid. The latter solution was concentrated in vacuo and the residue crystallized twice from an isopropyl alcohol-ether mixture to give 14.5 g of 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole in the form of its hydrochloride salt, m.p. 117°-118° C. The corresponding hydrobromide salt had the m.p. 118°-120° C.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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